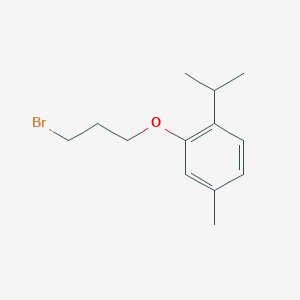
2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 174067 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of NSC 174067 involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 174067 is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities. The use of advanced purification techniques ensures the production of high-purity NSC 174067 suitable for various applications.
化学反応の分析
Types of Reactions: NSC 174067 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
NSC 174067 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of NSC 174067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the context of its use.
類似化合物との比較
- Compound A
- Compound B
- Compound C
Each of these compounds may share certain characteristics with NSC 174067 but also possess unique properties that differentiate them.
特性
CAS番号 |
26646-40-2 |
|---|---|
分子式 |
C13H19BrO |
分子量 |
271.19 g/mol |
IUPAC名 |
2-(3-bromopropoxy)-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)12-6-5-11(3)9-13(12)15-8-4-7-14/h5-6,9-10H,4,7-8H2,1-3H3 |
InChIキー |
NWRKKCPMPCDBHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


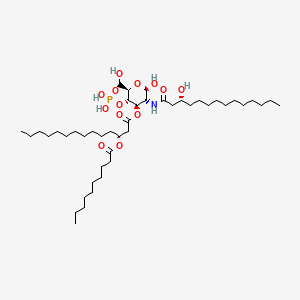
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
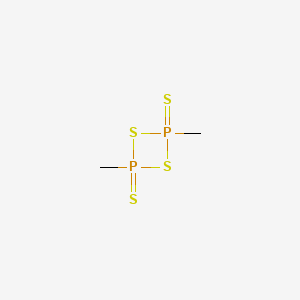
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)


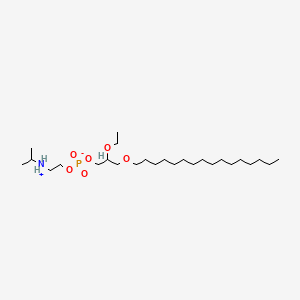


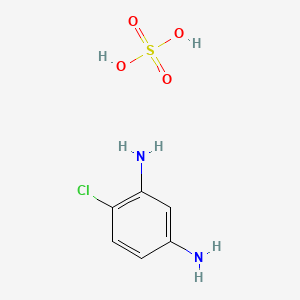
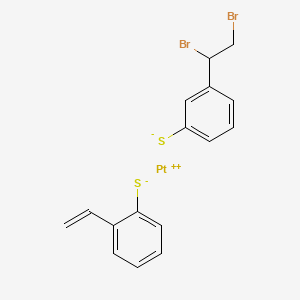

![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
